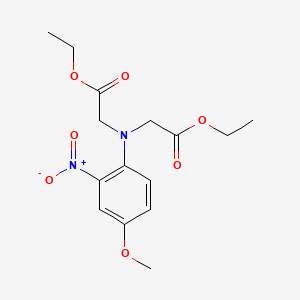
Diethyl 2,2'-((4-methoxy-2-nitrophenyl)azanediyl)diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,2’-((4-methoxy-2-nitrophenyl)azanediyl)diacetate is an organic compound with the molecular formula C14H17NO7 It is a derivative of malonic acid and contains a nitrophenyl group, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2,2’-((4-methoxy-2-nitrophenyl)azanediyl)diacetate can be synthesized through a multi-step process involving the reaction of diethyl malonate with 4-methoxy-2-nitroaniline. The reaction typically involves the use of a base such as sodium ethoxide to deprotonate the diethyl malonate, followed by nucleophilic substitution with 4-methoxy-2-nitroaniline. The reaction is carried out under reflux conditions in an organic solvent such as ethanol .
Industrial Production Methods
Industrial production of diethyl 2,2’-((4-methoxy-2-nitrophenyl)azanediyl)diacetate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-((4-methoxy-2-nitrophenyl)azanediyl)diacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The methoxy group can be replaced with other substituents through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon as a catalyst.
Reduction: Hydrolysis using aqueous sodium hydroxide.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: 4-amino-2-nitrophenyl derivatives.
Reduction: Diethyl malonate derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Diethyl 2,2’-((4-methoxy-2-nitrophenyl)azanediyl)diacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2,2’-((4-methoxy-2-nitrophenyl)azanediyl)diacetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The ester groups can be hydrolyzed to release carboxylic acids, which can participate in further chemical reactions. The methoxy group can be involved in hydrogen bonding and other interactions with molecular targets .
Comparison with Similar Compounds
Similar Compounds
Diethyl (4-methoxy-2-nitrophenyl)malonate: Similar structure but lacks the azanediyl linkage.
Diethyl 2-[(4-methoxy-2-nitroanilino)methylene]malonate: Contains a methylene linkage instead of the azanediyl group.
Uniqueness
Diethyl 2,2’-((4-methoxy-2-nitrophenyl)azanediyl)diacetate is unique due to the presence of the azanediyl linkage, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in organic synthesis and material science .
Properties
Molecular Formula |
C15H20N2O7 |
|---|---|
Molecular Weight |
340.33 g/mol |
IUPAC Name |
ethyl 2-(N-(2-ethoxy-2-oxoethyl)-4-methoxy-2-nitroanilino)acetate |
InChI |
InChI=1S/C15H20N2O7/c1-4-23-14(18)9-16(10-15(19)24-5-2)12-7-6-11(22-3)8-13(12)17(20)21/h6-8H,4-5,9-10H2,1-3H3 |
InChI Key |
OSBDPQOMQGOVKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(CC(=O)OCC)C1=C(C=C(C=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxymethyl-tetrahydro-furan-3-ol](/img/structure/B13933335.png)

![Silane, [(5-methoxypentyl)oxy]trimethyl-](/img/structure/B13933338.png)
![Methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13933339.png)

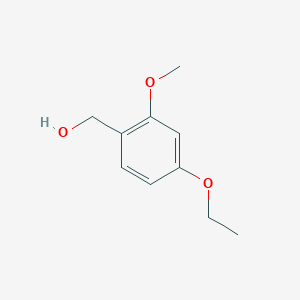
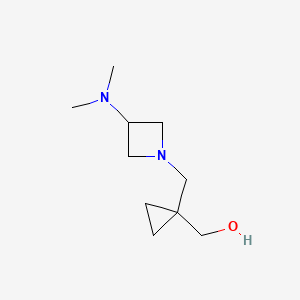
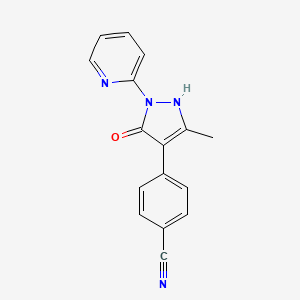
![3-Oxa-1,7-diazaspiro[4.5]decan-2-one](/img/structure/B13933362.png)

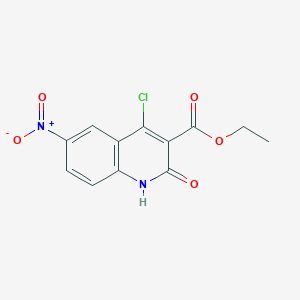

![2-[2-Chloro-6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane](/img/structure/B13933403.png)
![tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane](/img/structure/B13933408.png)
